

# Hydroxysafflor Yellow A: A Comprehensive Technical Guide to its Role in Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Hydroxysafflor yellow A (HSYA), a primary active chalcone glycoside isolated from the flowers of Carthamus tinctorius L., has garnered significant attention for its multifaceted role in angiogenesis. This technical guide provides an in-depth analysis of HSYA's mechanisms of action, summarizing key experimental findings and detailing the protocols utilized in its study. HSYA has demonstrated both pro-angiogenic and anti-angiogenic properties, context-dependent effects that underscore its therapeutic potential in a range of ischemic diseases and cancers. This document synthesizes current research to offer a comprehensive resource for professionals in the field, complete with quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways and workflows.

#### Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical physiological process in development, reproduction, and wound healing.[1] However, its dysregulation is a hallmark of numerous pathologies, including ischemic cardiovascular diseases and cancer.[1][2] The modulation of angiogenesis, therefore, represents a promising therapeutic strategy.[2] **Hydroxysafflor yellow A** (HSYA) has emerged as a molecule of interest due to its significant effects on endothelial cell function and vessel formation.[3][4][5] This guide explores the dual nature of HSYA's influence on angiogenesis, providing a detailed



examination of its molecular interactions and the experimental evidence that substantiates its potential as a therapeutic agent.

# Mechanisms of Action: Pro-angiogenic and Antiangiogenic Effects

HSYA's role in angiogenesis is complex, exhibiting both stimulatory and inhibitory activities that are dependent on the physiological context. In ischemic conditions, HSYA promotes angiogenesis, which is beneficial for tissue repair and reperfusion.[3][4][5] Conversely, in the context of hepatocellular carcinoma, HSYA has been shown to suppress angiogenesis, thereby inhibiting tumor growth.[6]

### **Pro-angiogenic Signaling Pathways**

HSYA promotes angiogenesis in models of ischemia by activating several key signaling cascades in endothelial cells.[3][4][5]

- VEGFA/VEGFR2 Pathway: HSYA has been shown to upregulate the expression of Vascular Endothelial Growth Factor A (VEGFA) and its receptor, VEGFR2. This interaction is a critical initiator of angiogenesis.[3][7] The binding of VEGFA to VEGFR2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling.[8][9][10]
- Angiopoietin 1/Tie-2 Pathway: HSYA increases the expression of Angiopoietin 1 (Ang-1) and
  its receptor Tie-2.[4][5] The Ang-1/Tie-2 axis is crucial for vessel maturation and stability.
  Activation of this pathway leads to the phosphorylation of Tie-2, which in turn activates
  downstream survival and migration signals.[4][5]
- PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central node in cell survival and proliferation. HSYA treatment leads to the phosphorylation and activation of Akt.[4][5] Activated Akt has numerous downstream targets that promote endothelial cell survival and migration, essential steps in angiogenesis.[11][12][13][14]
- MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell proliferation and differentiation. HSYA has been observed to increase the phosphorylation of ERK1/2, contributing to its pro-angiogenic effects.[4][5][15][16][17][18][19]

#### Foundational & Exploratory





- SIRT1-HIF-1α-VEGFA Pathway: In the context of oxygen-glucose deprivation/reoxygenation (OGD/R) injury in brain microvascular endothelial cells (BMECs), HSYA has been found to up-regulate the expression of Sirtuin 1 (SIRT1), Hypoxia-inducible factor-1α (HIF-1α), and VEGFA.[7] HIF-1α is a key transcription factor that regulates the expression of angiogenic factors like VEGF under hypoxic conditions.[20][21]
- Glycolysis-Mediated VEGFA/VEGFR2 Pathway: Recent studies have indicated that HSYA promotes angiogenesis in BMECs during OGD/R by upregulating glycolysis. HSYA was found to regulate key glycolytic enzymes like hexokinase 2 (HK2) and 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), leading to increased expression of VEGFA and its receptor VEGFR2.[3]





Figure 1: Pro-angiogenic signaling pathways of HSYA.



## **Anti-angiogenic Signaling Pathway**

In the context of hepatocellular carcinoma, HSYA exhibits an inhibitory effect on angiogenesis.

p38 MAPK Pathway: HSYA has been found to suppress the phosphorylation of p38 Mitogen-Activated Protein Kinase (p38 MAPK) in a concentration-dependent manner, without affecting the total p38 MAPK protein expression.[6] This inhibition leads to a reduction in the expression of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for tumor angiogenesis and invasion.[6]



Figure 2: Anti-angiogenic signaling pathway of HSYA.



# Quantitative Data from In Vitro and In Vivo Studies

The effects of HSYA on angiogenesis have been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Pro-angiogenic Effects of HSYA on

**Endothelial Cells** 

| Cell Line | Assay                            | HSYA<br>Concentration   | Observed<br>Effect                                               | Reference |
|-----------|----------------------------------|-------------------------|------------------------------------------------------------------|-----------|
| HUVEC     | Tube Formation                   | (μ <b>M</b> ) 1, 10, 50 | Dose-dependent increase in capillary-like tube formation.        | [4]       |
| HUVEC     | Cell Migration                   | 1, 10, 50               | Dose-dependent increase in migrated cells.                       | [4]       |
| BMEC      | Cell Proliferation               | Not specified           | Promoted proliferation during OGD/R.                             | [3]       |
| BMEC      | Tube Formation                   | Not specified           | Promoted tube formation during OGD/R.                            | [3]       |
| BMEC      | Spheroid<br>Sprouting            | Not specified           | Promoted spheroid sprouting during OGD/R.                        | [3]       |
| EAhy926   | Cell Viability<br>(Hypoxia)      | Not specified           | Concentration-<br>dependent<br>improvement in<br>cell viability. | [20]      |
| VEC       | Cell Proliferation<br>(Normoxia) | 100, 1000               | Enhanced proliferation.                                          | [22]      |



Table 2: In Vivo Pro-angiogenic Effects of HSYA

| Animal<br>Model  | Ischemia<br>Model    | HSYA<br>Treatment | Outcome<br>Measures                                                 | Result                                                            | Reference |
|------------------|----------------------|-------------------|---------------------------------------------------------------------|-------------------------------------------------------------------|-----------|
| C57BL/6J<br>Mice | Hindlimb<br>Ischemia | Not specified     | Blood flow<br>recovery,<br>arteriole and<br>capillary<br>densities. | Significantly increased blood flow recovery and vessel densities. | [4][5]    |

**Table 3: Effects of HSYA on Protein Expression and Phosphorylation** 



| Cell<br>Line/Tissue | Protein        | HSYA<br>Treatment | Effect                                               | Reference |
|---------------------|----------------|-------------------|------------------------------------------------------|-----------|
| HUVEC               | Angiopoietin 1 | 1, 10, 50 μΜ      | Increased expression.                                | [4]       |
| HUVEC               | Tie-2          | 1, 10, 50 μΜ      | Increased expression.                                | [4]       |
| HUVEC               | p-Tie-2        | 1, 10, 50 μΜ      | Increased phosphorylation.                           | [4]       |
| HUVEC               | p-Akt          | 1, 10, 50 μΜ      | Increased phosphorylation.                           | [4]       |
| HUVEC               | p-ERK1/2       | 1, 10, 50 μΜ      | Increased phosphorylation.                           | [4]       |
| ВМЕС                | VEGFA          | Not specified     | Upregulated expression.                              | [3][7]    |
| вмес                | p-VEGFR2       | Not specified     | Upregulated phosphorylation.                         | [3]       |
| вмес                | HK2            | Not specified     | Regulated expression.                                | [3]       |
| вмес                | PFKFB3         | Not specified     | Regulated expression.                                | [3]       |
| EAhy926             | HIF-1α         | Not specified     | Enhanced protein accumulation.                       | [20]      |
| EAhy926             | VEGF           | Not specified     | Increased protein concentration and mRNA expression. | [20]      |
| H22 Tumor<br>Tissue | MMP-2, MMP-9   | Not specified     | Markedly<br>decreased<br>levels.                     | [6]       |



H22 Tumor

Cells

Tissue/HepG2

p-p38 MAPK

Not specified

Suppressed phosphorylation.

[<mark>6</mark>]

# **Detailed Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the study of HSYA and angiogenesis.

## **Endothelial Cell Tube Formation Assay**

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a hallmark of angiogenesis in vitro.[23][24][25][26][27]

- Materials:
  - Endothelial cells (e.g., HUVECs, BMECs)
  - Endothelial cell growth medium
  - Basement membrane matrix (e.g., Matrigel)
  - 96-well culture plates
  - HSYA stock solution
  - Calcein AM (for visualization)
  - Inverted microscope with fluorescence capabilities
- Procedure:
  - Thaw the basement membrane matrix on ice overnight.
  - Coat the wells of a pre-chilled 96-well plate with 50 μL of the matrix solution per well.
  - Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.







- $\circ$  Harvest endothelial cells and resuspend them in serum-reduced medium at a concentration of 2 x 10 $^5$  cells/mL.
- $\circ$  Add 100 µL of the cell suspension to each well.
- Add HSYA at various concentrations to the respective wells. Include a vehicle control.
- Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
- After incubation, carefully remove the medium and wash the cells gently with PBS.
- Stain the cells with Calcein AM for 30 minutes at 37°C.
- Visualize and capture images of the tube networks using an inverted fluorescence microscope.
- Quantify the extent of tube formation by measuring parameters such as total tube length,
   number of junctions, and number of branches using image analysis software.





Figure 3: Workflow for the endothelial cell tube formation assay.



#### **Western Blot Analysis**

Western blotting is used to detect and quantify the expression levels of specific proteins involved in angiogenic signaling pathways.[21][28][29][30]

- Materials:
  - Treated endothelial cells or tissue homogenates
  - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
  - BCA protein assay kit
  - SDS-PAGE gels
  - Electrophoresis and transfer apparatus
  - PVDF or nitrocellulose membranes
  - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
  - Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-VEGFA, anti-β-actin)
  - HRP-conjugated secondary antibodies
  - Enhanced chemiluminescence (ECL) substrate
  - Imaging system
- Procedure:
  - Lyse the cells or tissues in lysis buffer on ice.
  - Centrifuge the lysates to pellet cellular debris and collect the supernatant.
  - Determine the protein concentration of each sample using a BCA assay.
  - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.







- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply the ECL substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).





Figure 4: Workflow for Western blot analysis.



#### Mouse Hindlimb Ischemia Model

This in vivo model is used to study the effect of HSYA on angiogenesis in the context of peripheral artery disease.[4][5]

- Materials:
  - C57BL/6J mice
  - Anesthetics
  - Surgical instruments
  - HSYA solution for injection
  - Laser Doppler perfusion imager
- Procedure:
  - Anesthetize the mice.
  - Make a small incision in the skin of the thigh to expose the femoral artery.
  - Ligate the femoral artery at its proximal and distal ends.
  - Excise the segment of the artery between the ligatures.
  - Close the incision with sutures.
  - Administer HSYA or a vehicle control to the mice (e.g., via intraperitoneal injection) daily.
  - Measure blood flow in the ischemic and non-ischemic limbs at various time points (e.g., day 0, 7, 14) using a laser Doppler perfusion imager.
  - At the end of the experiment, euthanize the mice and harvest the gastrocnemius muscles from the ischemic limbs.
  - Perform immunohistochemical staining on muscle sections to visualize and quantify capillary and arteriole densities.



#### Conclusion

Hydroxysafflor yellow A is a promising natural compound with significant, though context-dependent, effects on angiogenesis. Its ability to promote vessel formation in ischemic settings through the activation of multiple pro-angiogenic pathways, including the VEGFA/VEGFR2, Ang-1/Tie-2, PI3K/Akt, and MAPK/ERK pathways, highlights its therapeutic potential for ischemic diseases. Conversely, its capacity to inhibit tumor angiogenesis by suppressing the p38 MAPK pathway suggests its utility as an anti-cancer agent. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for further research and development of HSYA-based therapies. Future investigations should focus on elucidating the precise molecular switches that determine its pro- versus anti-angiogenic activity to fully harness its therapeutic capabilities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Integration of pro- and anti-angiogenic signals by endothelial cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosstalk between anti-angiogenic and pro-angiogenic pathways in disease: Mechanisms and therapeutic strategies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxysafflor Yellow A promotes angiogenesis of brain microvascular endothelial cells from ischemia/reperfusion injury via glycolysis pathway in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Hydroxysafflor Yellow A Promotes Angiogenesis via the Angiopoietin 1/ Tie-2 Signaling Pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxysafflor yellow A suppresses angiogenesis of hepatocellular carcinoma through inhibition of p38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]

#### Foundational & Exploratory





- 8. Signal transduction via vascular endothelial growth factor (VEGF) receptors and their roles in atherogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Signal Transduction by Vascular Endothelial Growth Factor Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PI3K/AKT/mTOR Pathway in Angiogenesis [frontiersin.org]
- 12. PI3K/AKT/mTOR Pathway in Angiogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. PI3K/PTEN Signaling in Angiogenesis and Tumorigenesis PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 17. ERK/MAPK signalling pathway and tumorigenesis PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The role of the ERK signaling pathway in promoting angiogenesis for treating ischemic diseases PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hydroxysafflor yellow A enhances survival of vascular endothelial cells under hypoxia via upregulation of the HIF-1 alpha-VEGF pathway and regulation of Bcl-2/Bax PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selection, Analysis and Improvement of Anti-Angiogenesis Compounds Identified by an Anti-HIF-1α Screening and Validation System PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hydroxysafflor Yellow A Promotes Vascular Endothelial Cell Proliferation via VEGF/VEGF Receptor [jcps.bjmu.edu.cn]
- 23. assaygenie.com [assaygenie.com]
- 24. promocell.com [promocell.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. corning.com [corning.com]
- 27. cellbiolabs.com [cellbiolabs.com]
- 28. Inhibition of angiogenesis in endothelial cells by Human Lysyl oxidase propeptide PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]



- 30. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Hydroxysafflor Yellow A: A Comprehensive Technical Guide to its Role in Angiogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762109#hydroxysafflor-yellow-a-and-its-role-in-angiogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com